molecular formula C15H28N2O2 B2909522 tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1372534-09-2

tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2909522
CAS No.: 1372534-09-2
M. Wt: 268.401
InChI Key: HGKUCHOSRFHHMW-UHFFFAOYSA-N
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Description

tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate: is a synthetic organic compound with the molecular formula C15H28N2O2 It is characterized by a piperidine ring substituted with a cyclopropylmethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 4-(cyclopropylmethyl)piperidine, is synthesized through the reaction of cyclopropylmethylamine with 1,4-dibromobutane under basic conditions.

    Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or the carbamate group can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carbamate group may also play a role in stabilizing the compound or enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [4-(methyl)piperidin-4-yl]methylcarbamate
  • tert-Butyl [4-(phenylmethyl)piperidin-4-yl]methylcarbamate
  • tert-Butyl [4-(ethyl)piperidin-4-yl]methylcarbamate

Uniqueness

tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various scientific and industrial purposes.

Properties

IUPAC Name

tert-butyl N-[[4-(cyclopropylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-15(10-12-4-5-12)6-8-16-9-7-15/h12,16H,4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKUCHOSRFHHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In one portion, 10% Pd/C (0.159 g, 1.491 mmol) was added to a mixture of benzyl 4-((tert-butoxycarbonylamino)methyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate (0.60 g, 1.5 mmol, prepared using AF from benzyl 4-cyanopiperidine-1-carboxylate [Oakwood] with (bromomethyl)cyclopropane, AE, O with Boc2O) in MeOH (50 mL) at rt. The mixture was stirred under H2 at rt overnight. The mixture was filtered and concentrated in vacuo to provide tert-butyl (4-(cyclopropylmethyl)piperidin-4-yl)methylcarbamate (0.40 g, 95%): LC/MS (Table 2, Method i) Rt=1.59 min; MS m/z: 269 (M+H)+.
Name
benzyl 4-((tert-butoxycarbonylamino)methyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.159 g
Type
catalyst
Reaction Step One

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